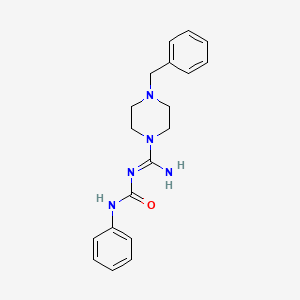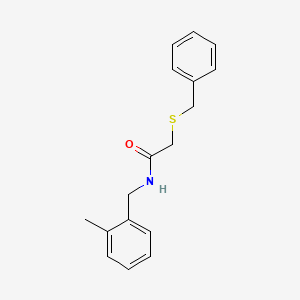
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a purine-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide also activates the adenosine A3 receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide is a promising compound that has shown potential therapeutic applications in various biochemical and physiological studies. Its well-characterized mechanism of action and its ability to inhibit enzymes and signaling pathways involved in inflammation and cancer progression make it a potential candidate for drug development. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of various diseases and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the reaction of 6-mercaptopurine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-11(5-10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOQCJADWXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)







![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)



![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)